molecular formula C10H14O8 B1631214 (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester CAS No. 138405-05-7

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester

Cat. No.: B1631214
CAS No.: 138405-05-7
M. Wt: 262.21 g/mol
InChI Key: FKFVPINWMGATEI-WDSKDSINSA-N
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Description

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a chiral compound derived from tartaric acid. It is known for its unique stereochemistry and is widely used in organic synthesis as a resolving agent, chiral auxiliary, and in the preparation of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester can be achieved through the visible light photoredox-catalyzed reductive dimerization of α-ketoesters. This method employs an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine hydrogen donor . The reaction conditions are mild and do not require transition metals, making it an environmentally friendly approach.

Industrial Production Methods

In industrial settings, the compound can be produced using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tertiary butyl esters, which can be further modified to obtain the desired compound . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form vicinal diols.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include vicinal diols, alcohol derivatives, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester involves its ability to act as a chiral ligand or catalyst in various chemical reactions. The compound’s stereochemistry allows it to interact with specific molecular targets and pathways, facilitating stereoselective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is unique due to its specific stereochemistry, which allows for the formation of enantioenriched diastereomers. This property makes it highly valuable in asymmetric synthesis and the production of optically active compounds .

Properties

IUPAC Name

(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVPINWMGATEI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171868
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-45-1
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester
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